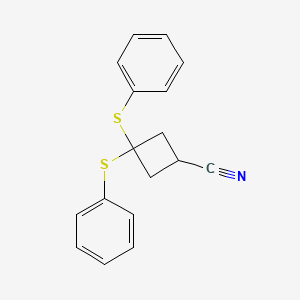![molecular formula C15H14F2S2 B14356831 1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) CAS No. 94169-14-9](/img/structure/B14356831.png)
1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) is a chemical compound characterized by the presence of difluoromethylene and disulfanediyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) typically involves the reaction of 4-methylbenzene derivatives with difluoromethylene disulfide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1,1’-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) involves its interaction with molecular targets through its difluoromethylene and disulfanediyl groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene)
- 1,1’-[Disulfanediylbis(methylene)]bis(4-chlorobenzene)
Uniqueness
1,1’-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) is unique due to the presence of difluoromethylene groups, which impart distinct chemical and physical properties compared to similar compounds
Properties
CAS No. |
94169-14-9 |
|---|---|
Molecular Formula |
C15H14F2S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-[difluoro-(4-methylphenyl)sulfanylmethyl]sulfanyl-4-methylbenzene |
InChI |
InChI=1S/C15H14F2S2/c1-11-3-7-13(8-4-11)18-15(16,17)19-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
WJOASCNCGFLLLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(F)(F)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)
![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)


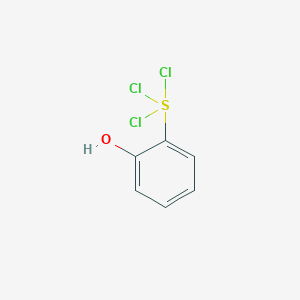
![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
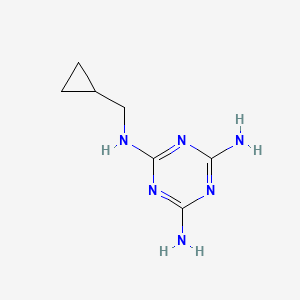
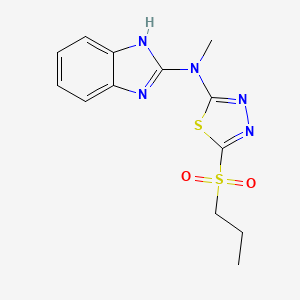
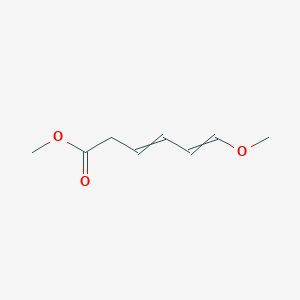
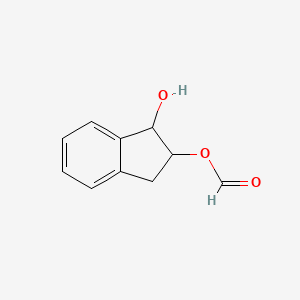
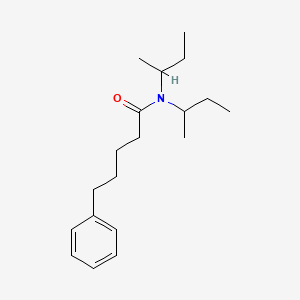
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
